2-Bromobenzyl-(4-tert-butylphenyl)ether
CAS No.:
Cat. No.: VC13400787
Molecular Formula: C17H19BrO
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19BrO |
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Molecular Weight | 319.2 g/mol |
IUPAC Name | 1-bromo-2-[(4-tert-butylphenoxy)methyl]benzene |
Standard InChI | InChI=1S/C17H19BrO/c1-17(2,3)14-8-10-15(11-9-14)19-12-13-6-4-5-7-16(13)18/h4-11H,12H2,1-3H3 |
Standard InChI Key | ACRWUJZSPMRDSV-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Characteristics
2-Bromobenzyl-(4-tert-butylphenyl)ether (IUPAC name: 1-bromo-2-[(4-tert-butylphenoxy)methyl]benzene) has the molecular formula C₁₇H₁₉BrO and a molecular weight of 319.24 g/mol. The tert-butyl group at the para position of the phenyl ring introduces significant steric hindrance, which influences the compound’s reactivity and physical properties . The bromine atom at the ortho position of the benzyl group enhances electrophilicity, enabling participation in nucleophilic substitution reactions.
Structural Analysis
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X-ray Crystallography: While no direct crystallographic data exists for this compound, studies on similar tert-butyl-substituted ethers reveal that bulky substituents like tert-butyl disrupt planar packing, leading to amorphous or low-melting-point solids .
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Spectroscopic Data: Infrared (IR) spectroscopy of analogous compounds shows characteristic C–O–C stretching vibrations at 1,240–1,260 cm⁻¹ and C–Br stretches near 560–600 cm⁻¹ .
Synthesis and Optimization
The synthesis of 2-bromobenzyl-(4-tert-butylphenyl)ether typically follows a Williamson ether synthesis approach, leveraging nucleophilic substitution between a benzyl halide and a phenolic alkoxide.
Reaction Pathway
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Alkoxide Formation: 4-tert-butylphenol is deprotonated using a sterically hindered base such as potassium tert-butoxide (t-BuOK) in an aprotic solvent like dimethylformamide (DMF) .
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Nucleophilic Attack: The resulting phenoxide ion reacts with 2-bromobenzyl bromide, displacing bromide to form the ether linkage.
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Purification: Crude product is recrystallized from petroleum ether or hexane to achieve >95% purity .
Key Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
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Solvent | DMF or acetone | Enhances solubility of intermediates |
Temperature | 80–100°C (reflux) | Accelerates reaction kinetics |
Base | K₂CO₃ or t-BuOK | Minimizes side reactions |
Molar Ratio (Phenol:Halide) | 1:1.1 | Ensures complete halide consumption |
This method achieves yields of 70–85%, with unreacted starting materials removed via column chromatography .
Physicochemical Properties
Physical Properties
The tert-butyl group reduces crystallinity, resulting in a waxy solid at room temperature .
Chemical Reactivity
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Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, azides) in polar aprotic solvents.
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Oxidative Cleavage: The ether bond is stable to mild oxidants but cleaves under strong acidic conditions (e.g., HBr/acetic acid).
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Thermal Stability: Decomposes above 250°C, releasing brominated byproducts .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s electrophilic bromine atom facilitates coupling reactions in drug synthesis. For example, it serves as a precursor to kinase inhibitors by undergoing Suzuki-Miyaura cross-coupling with boronic acids .
Materials Science
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Liquid Crystals: The tert-butyl group enhances thermal stability in mesogenic materials, making it useful in display technologies .
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Polymer Additives: Acts as a flame retardant due to bromine’s radical-scavenging properties .
Catalysis
Pd-complexed derivatives catalyze C–C bond-forming reactions, such as Heck couplings, with turnover numbers (TON) exceeding 10⁴ .
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